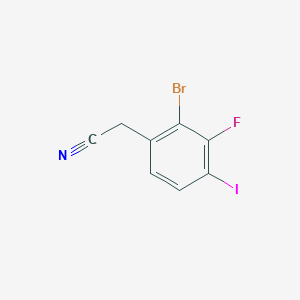
2-Bromo-3-fluoro-4-iodophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, featuring bromine, fluorine, and iodine substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method is the halogenation of phenylacetonitrile derivatives. The process may include:
Bromination: Introduction of a bromine atom to the phenylacetonitrile.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Iodination: Introduction of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodine sources.
Each step requires specific reaction conditions, such as temperature control, solvents, and catalysts, to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-3-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenylacetonitrile derivatives with different substituents, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-3-fluoro-4-iodophenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenylacetonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. The exact pathways and targets would vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluorophenylacetonitrile
- 3-Bromo-4-fluorophenylacetonitrile
- 2-Iodo-3-fluorophenylacetonitrile
Comparison
2-Bromo-3-fluoro-4-iodophenylacetonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents can influence its reactivity, physical properties, and potential applications. Compared to similar compounds with fewer or different halogen atoms, it may offer distinct advantages in specific chemical reactions or biological interactions.
特性
分子式 |
C8H4BrFIN |
|---|---|
分子量 |
339.93 g/mol |
IUPAC名 |
2-(2-bromo-3-fluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2 |
InChIキー |
IAMHVRJYQYLEJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC#N)Br)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
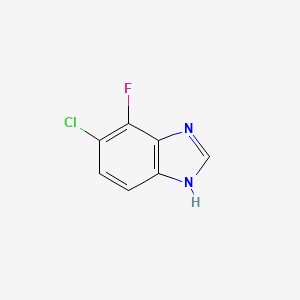
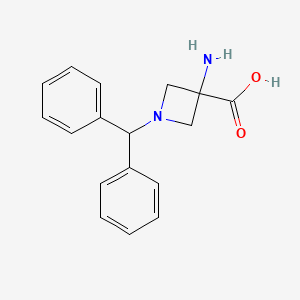

![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
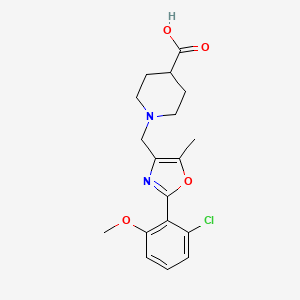
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
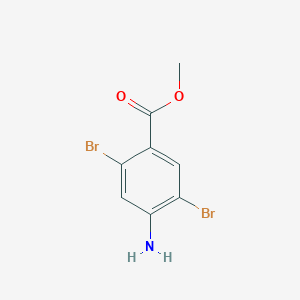


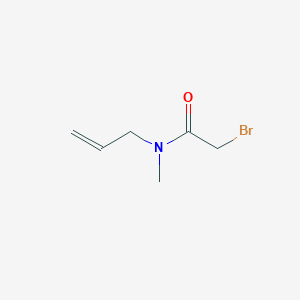

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

